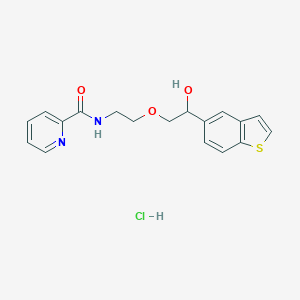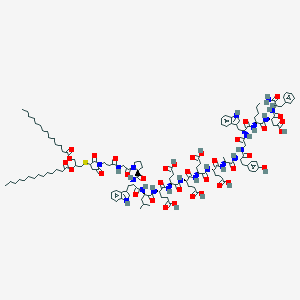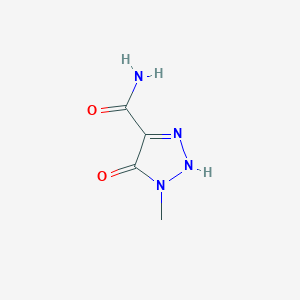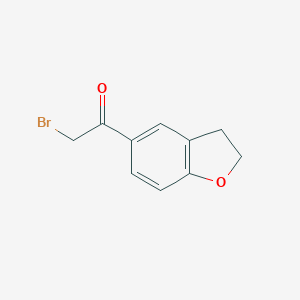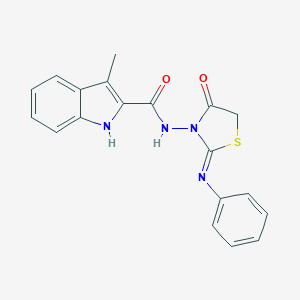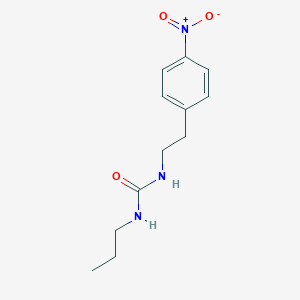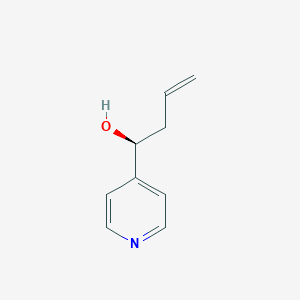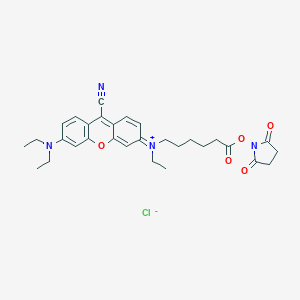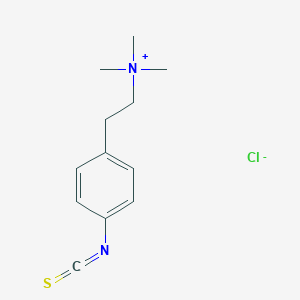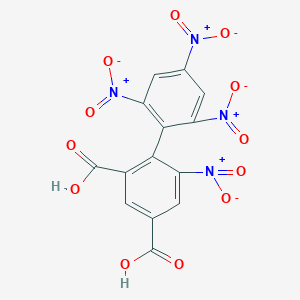
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl, also known as TNDCB, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound is a member of the nitroaromatic family and is commonly used as a high-energy material in the production of explosives, propellants, and pyrotechnics. TNDCB is also used in scientific research for its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl is not well understood, but it is believed to involve the release of large amounts of energy upon detonation. The compound undergoes a rapid exothermic reaction, resulting in the release of gas and heat. This energy release is what makes 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl an ideal candidate for use in explosives and propellants.
Biochemical And Physiological Effects
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl is not intended for use in biological systems and has no known biochemical or physiological effects. However, exposure to 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl can be harmful and can cause serious injury or death. It is important to handle 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl with caution and to follow all safety protocols when working with this compound.
Advantages And Limitations For Lab Experiments
The advantages of using 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl in laboratory experiments include its high energy content, sensitivity to impact, and potential applications in various fields. However, the limitations of using 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl include its highly explosive nature, which requires special handling and safety precautions. Working with 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl requires specialized training and equipment to ensure the safety of researchers and laboratory personnel.
Future Directions
There are several future directions for the study of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl. One potential area of research is the development of safer and more efficient methods for the synthesis of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl. Another area of research is the investigation of the potential applications of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl in other fields, such as medicine and energy storage. Additionally, further research is needed to better understand the mechanism of action of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl and its potential for use in explosives and propellants.
Synthesis Methods
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl can be synthesized by reacting 2,4,6-trinitrophenylacetic acid with biphenyl-4,6-dicarboxylic acid in the presence of a dehydrating agent. The reaction yields 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl as a yellow crystalline solid that is highly explosive and sensitive to impact, friction, and heat.
Scientific Research Applications
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl has found numerous applications in scientific research, particularly in the field of explosives and propellants. Its high energy content and sensitivity to impact make it an ideal candidate for use in explosives. 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl has been used in the production of high-performance explosives, such as HMX and RDX, and has also been studied for its potential use as a replacement for these explosives.
properties
CAS RN |
153341-04-9 |
|---|---|
Product Name |
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl |
Molecular Formula |
C14H6N4O12 |
Molecular Weight |
422.22 g/mol |
IUPAC Name |
5-nitro-4-(2,4,6-trinitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H6N4O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)16(25)26)12-9(17(27)28)3-6(15(23)24)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22) |
InChI Key |
UZMXCLUPZRUZJH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Other CAS RN |
153341-04-9 |
synonyms |
5-nitro-4-(2,4,6-trinitrophenyl)benzene-1,3-dicarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



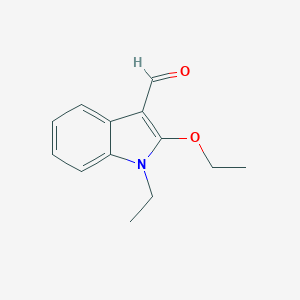

![Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B114258.png)
